N-((4-Phenylbenzoyl)methyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Phenylbenzoyl)methyl)imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The specific structure of this compound includes a phenylbenzoyl group attached to the imidazole ring, which may impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Phenylbenzoyl)methyl)imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with dicarbonyl compounds, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-component reactions that allow for the efficient synthesis of highly substituted imidazoles. These methods typically use catalysts such as erbium triflate to facilitate the reaction and achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Phenylbenzoyl)methyl)imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The phenylbenzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butylhydroperoxide (TBHP) for oxidation and various reducing agents for reduction reactions . The reaction conditions can vary widely, but they often involve the use of catalysts and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
N-((4-Phenylbenzoyl)methyl)imidazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-((4-Phenylbenzoyl)methyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-((4-Phenylbenzoyl)methyl)imidazole can be compared with other similar imidazole derivatives, such as:
1-Methylimidazole: Known for its use as a specialty solvent and precursor to ionic liquids.
4-Methylimidazole: Used in various industrial applications and known for its distinct chemical properties.
N-Methylimidazole: Similar to 1-Methylimidazole, it is used in research and industrial applications.
The uniqueness of this compound lies in its specific structure, which includes a phenylbenzoyl group that may impart unique chemical and biological properties compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
72825-24-2 |
---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C17H14N2O/c20-17(12-19-11-10-18-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,13H,12H2 |
InChI-Schlüssel |
CTBDNAHBIPBRTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.